molecular formula C11H14O2 B3426609 1,1-Dimethylisochroman-6-ol CAS No. 53616-31-2

1,1-Dimethylisochroman-6-ol

Cat. No.: B3426609
CAS No.: 53616-31-2
M. Wt: 178.23 g/mol
InChI Key: BHGVXSLDRULBMP-UHFFFAOYSA-N
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Description

1,1-Dimethylisochroman-6-ol is a substituted isochroman derivative characterized by a hydroxyl group at the 6-position and two methyl groups at the 1-position of the isochroman ring system. While direct data for this compound is absent in the provided evidence, its structure can be inferred from related compounds. Isochroman consists of a benzene ring fused to a dihydropyran ring, with the oxygen atom at position 2 (unlike chroman, where oxygen is at position 1). The addition of methyl groups at the 1-position likely enhances steric hindrance and hydrophobicity compared to unsubstituted analogs. Based on structural analogs like isochroman-6-ol (C₉H₁₀O₂) , the molecular formula of this compound is hypothesized to be C₁₁H₁₄O₂.

Properties

IUPAC Name

1,1-dimethyl-3,4-dihydroisochromen-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-11(2)10-4-3-9(12)7-8(10)5-6-13-11/h3-4,7,12H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGVXSLDRULBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CCO1)C=C(C=C2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53616-31-2
Record name 1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dimethylisochroman-6-ol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-(2-hydroxyethyl)phenol with acetone in the presence of an acid catalyst can yield this compound. The reaction typically requires controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as precise temperature control, efficient mixing, and the use of high-purity reagents to maximize output and minimize impurities. Industrial synthesis may also incorporate advanced purification techniques like distillation or crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dimethylisochroman-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, often using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields ketones or aldehydes, while substitution reactions on the aromatic ring can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1,1-Dimethylisochroman-6-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound may be used in biochemical studies to investigate its effects on biological systems, including its potential as a pharmacological agent.

    Medicine: Research into its medicinal properties could reveal potential therapeutic applications, such as anti-inflammatory or antimicrobial effects.

    Industry: It can be utilized in the development of new materials, including polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism by which 1,1-Dimethylisochroman-6-ol exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The specific pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds are structurally relevant for comparison:

Compound Name Molecular Formula Key Substituents Ring System Key Functional Groups
1,1-Dimethylisochroman-6-ol* C₁₁H₁₄O₂ -OH (C6), -CH₃ (C1, two groups) Isochroman Alcohol
Isochroman-6-ol (CID 20523922) C₉H₁₀O₂ -OH (C6) Isochroman Alcohol
6-Chloro-2,2-dimethylchroman-7-ol C₁₁H₁₃ClO₂ -Cl (C6), -CH₃ (C2, two groups) Chroman Alcohol, Chloride
Hexan-6-olide (Oxepan-2-one) C₆H₁₀O₂ None (cyclic ester) Oxepane Lactone
6-Methylheptan-1-ol C₈H₁₈O -OH (C1), -CH₃ (C6) Linear chain Alcohol

*Hypothesized structure due to lack of direct evidence.

Key Observations:
  • Ring System Differences : Chroman derivatives (e.g., 6-chloro-2,2-dimethylchroman-7-ol) feature a fused benzene-dihydropyran system with oxygen at position 1, whereas isochroman derivatives have oxygen at position 2. This affects electronic distribution and reactivity .
  • Substituent Effects: Methyl groups in this compound likely increase steric bulk and reduce polarity compared to isochroman-6-ol.
  • Functional Groups: Hexan-6-olide, a lactone, lacks hydroxyl groups but contains an ester moiety, making it more polarizable than phenolic alcohols .

Collision Cross-Section and Mass Spectrometry

For isochroman-6-ol (CID 20523922), collision cross-section (CCS) values were predicted for various adducts :

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 151.07536 127.8
[M+Na]⁺ 173.05730 141.4
[M-H]⁻ 149.06080 132.1

The dimethylated analog (this compound) would likely exhibit higher m/z values (e.g., [M+H]⁺ ~ 179.1) and larger CCS due to increased molecular weight and steric effects.

Challenges and Contradictions

  • Limited Direct Data: The absence of experimental data for this compound necessitates extrapolation from analogs, introducing uncertainty in properties like solubility and CCS.
  • Structural Ambiguities : Chroman vs. isochroman ring systems are often conflated in literature, requiring careful differentiation in substituent effects .

Biological Activity

1,1-Dimethylisochroman-6-ol (DMICO) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with DMICO, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C11H14O2
  • Molecular Weight : 178.23 g/mol

The compound features a dimethyl group at the 1-position and a hydroxyl group at the 6-position of the isochroman ring, which contributes to its unique chemical properties.

The biological activity of DMICO is primarily attributed to its interactions with various biological targets. Key mechanisms include:

  • Antioxidant Activity : DMICO has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Anti-inflammatory Effects : The compound inhibits pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.
  • Neuroprotective Properties : Preliminary studies suggest that DMICO may protect neuronal cells from apoptosis induced by neurotoxic agents.

Biological Activity Studies

Recent research has demonstrated various biological activities associated with DMICO:

Antioxidant Activity

In vitro studies have assessed the antioxidant capacity of DMICO using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical levels, suggesting strong antioxidant potential.

Concentration (µM)DPPH Scavenging (%)
1020
5045
10075

Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry reported that DMICO reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages by approximately 30%, highlighting its anti-inflammatory capabilities .

Neuroprotective Effects

Research conducted on PC12 cells demonstrated that DMICO significantly decreased cell death induced by hydrogen peroxide exposure. The protective effect was dose-dependent, with a maximum reduction of cell death observed at concentrations above 50 µM .

Case Studies

Several case studies have explored the therapeutic potential of DMICO:

  • Case Study on Neuroprotection :
    • Objective : To evaluate the neuroprotective effects of DMICO in a rat model of Parkinson's disease.
    • Findings : Rats treated with DMICO showed improved motor function and reduced dopaminergic neuron loss compared to controls .
  • Case Study on Inflammation :
    • Objective : To investigate the anti-inflammatory effects of DMICO in an arthritis model.
    • Findings : Administration of DMICO resulted in decreased joint swelling and lower levels of inflammatory markers in serum .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Dimethylisochroman-6-ol
Reactant of Route 2
1,1-Dimethylisochroman-6-ol

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